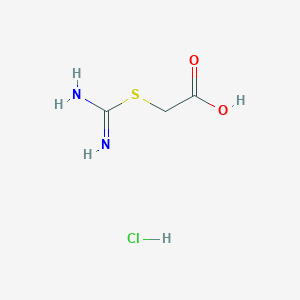

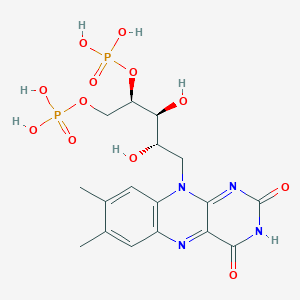

![molecular formula C₁₇H₂₇ClN₄O₄S B1142297 2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 376608-74-1](/img/structure/B1142297.png)

2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Descripción general

Descripción

The compound is a complex molecule, potentially designed for specific interactions within biological systems. Its structure suggests it may be involved in targeted therapeutic applications or as a functional group in larger chemical syntheses due to its intricate arrangement of rings, heteroatoms, and functional groups.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multistep chemical reactions, starting from basic building blocks like substituted acetophenones, through intermediate stages such as ketene dithioacetal formation, to the final pyrimidine analogs. These processes are characterized by their specificity and the need for precise conditions to ensure the correct configuration and yield of the target molecules (Ravi Kumar & Thangamani, 2017).

Molecular Structure Analysis

Structural analyses, including molecular docking studies, are crucial for understanding the interaction of pyrimidine derivatives with biological targets. These studies help in predicting the efficacy of compounds as inhibitors against specific proteins or enzymes, as seen in the research on fatty acid amide hydrolase (FAAH) inhibitors (Keith et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis of Anticoagulant Ticagrelor : This compound is used in the synthesis of the anticoagulant ticagrelor. A study described a highly-efficient method for synthesizing ticagrelor, which involved reducing 4,6-Dichloro-2-(propylthio) pyrimidin-5-amine and subsequent reactions to produce ticagrelor (Shi-fen, 2015).

Improved Ticagrelor Synthesis Process : Another research highlighted an improved process for synthesizing ticagrelor from the compound, yielding a higher overall yield of 65% (Zhi-xua, 2015).

Molecular Docking and Synthesis Studies : The compound has been involved in molecular docking, synthesis, and study of various derivatives, showing affinity with certain proteins, indicating potential applications in drug discovery (Holam, Santhoshkumar, & Killedar, 2022).

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : It's used in the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives, important in biological research (Majumdar, Biswas, & Mukhopadhyay, 2005).

Antioxidant and Antimicrobial Agent Synthesis : The compound is used in synthesizing derivatives with potential as antioxidants and antimicrobial agents (Al-Adhami & Al-Majidi, 2021).

Antiviral Activity : Research on carbocyclic analogues of 7-deazaguanosine, which used this compound, showed antiviral activity against HSV1 and HSV2 (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Propiedades

IUPAC Name |

2-[[(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN4O4S/c1-4-7-27-16-21-14(18)11(19)15(22-16)20-9-8-10(24-6-5-23)13-12(9)25-17(2,3)26-13/h9-10,12-13,23H,4-8,19H2,1-3H3,(H,20,21,22)/t9-,10+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODREYVWDWCAOB-RSLMWUCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101032 | |

| Record name | 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol | |

CAS RN |

376608-74-1 | |

| Record name | 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376608-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.